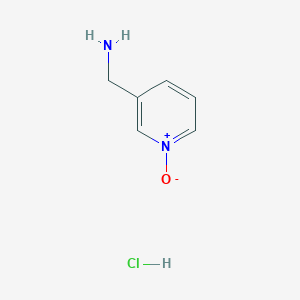

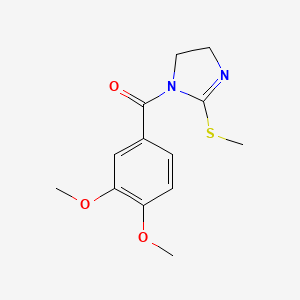

![molecular formula C20H14BrNO7 B2363287 dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate CAS No. 317327-70-1](/img/structure/B2363287.png)

dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The structure suggests that it might have interesting chemical properties and potential for various applications, but without specific studies or data on this exact compound, it’s difficult to provide a detailed description .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which are commonly used to analyze the structure of organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the coumarin ring might confer certain properties, such as fluorescence .Scientific Research Applications

Green Synthesis Techniques

- An environmentally friendly, one-pot, four-component synthesis method was developed for novel derivatives of this compound, highlighting its potential in green chemistry applications (Satyanarayana et al., 2021).

Photosensitivity and Optoelectronic Applications

- A study on a similar compound showed potential in optoelectronics, with the synthesized compound demonstrating increased photosensitivity under varying illumination intensities (Roushdy et al., 2019).

Antioxidant and Antimicrobial Properties

- Research on related coumarin derivatives indicated significant antioxidant and antimicrobial activities, suggesting potential biomedical applications (Rashdan et al., 2017).

Supramolecular Structure Analysis

- Studies have also been conducted on the crystal structure and intermolecular interactions of similar compounds, offering insights into their molecular behavior and potential applications in material science (Santos‐Contreras et al., 2007).

Synthesis Processes for Potential Therapeutics

- Novel synthesis processes were explored for key intermediates in the manufacturing of therapeutic agents like SGLT2 inhibitors, showcasing the compound's relevance in pharmaceutical development (Zhang et al., 2022).

Antimicrobial and Cytotoxic Activities

- Some derivatives have been studied for their antimicrobial properties and cytotoxic effects against cancer cell lines, indicating their potential use in cancer therapy (Hassan & Gomha, 2018).

Microwave-Assisted Solvent-Free Synthesis

- Efficient solvent-free methods for synthesizing similar compounds using microwave irradiation have been developed, suggesting a more sustainable approach to chemical synthesis (Srikrishna & Dubey, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

dimethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO7/c1-27-18(24)10-3-5-13(19(25)28-2)15(9-10)22-17(23)14-8-11-7-12(21)4-6-16(11)29-20(14)26/h3-9H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFUVOBPXDHCPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

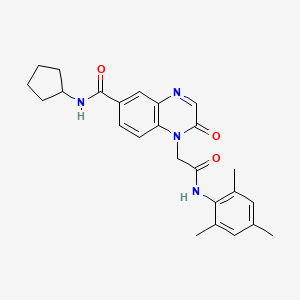

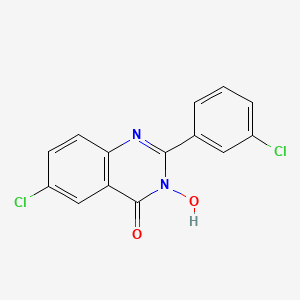

![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)

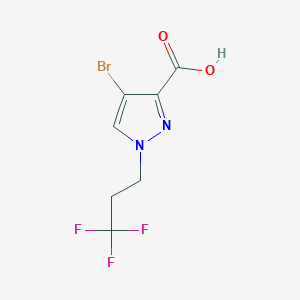

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

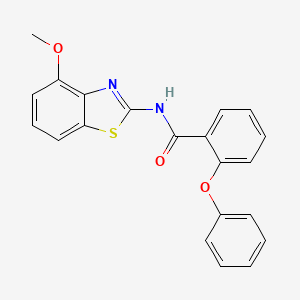

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

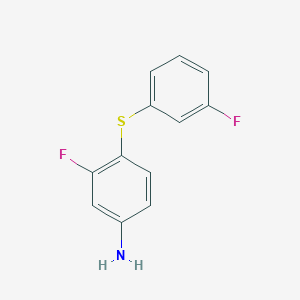

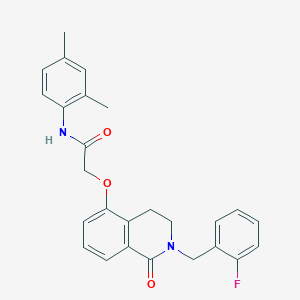

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)